molecular formula C26H24ClN3O6 B2598819 N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 899922-23-7

N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Katalognummer B2598819
CAS-Nummer: 899922-23-7
Molekulargewicht: 509.94
InChI-Schlüssel: PRDFBMMTMKJXOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide” is a chemical compound with the molecular formula C26H24ClN3O6 . Its average mass is 509.938 Da and its monoisotopic mass is 509.135376 Da . This product is intended for research use only.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, with structural similarities to the compound , were designed and synthesized. These compounds demonstrated broad-spectrum antitumor activity, showing significant potency against various cancer cell lines, including CNS, renal, breast, and leukemia, in some cases outperforming the positive control 5-fluorouracil (5-FU). Molecular docking studies suggested their potential mechanism of action could involve inhibition of key proteins such as EGFR-TK and B-RAF kinase, indicating their relevance in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial Activity

New derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were synthesized and evaluated for their antimicrobial properties. The compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, against a range of pathogens. This study highlights the potential of these compounds as leads in developing new antimicrobial agents (Mehta et al., 2019).

Therapeutic Efficacy in Japanese Encephalitis

A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus (JEV). In vivo studies in mice infected with JEV demonstrated a significant decrease in viral load and an increase in survival rates when treated with this compound, suggesting its potential therapeutic efficacy in treating Japanese encephalitis (Ghosh et al., 2008).

Structural Aspects and Properties

Research into the structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives has been conducted. These studies have provided insights into their chemical behavior and potential applications in developing new materials with enhanced optical properties (Karmakar et al., 2007).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 2-chlorobenzylamine with 3,4-dihydroquinazolin-4-one, followed by the reaction of the resulting intermediate with 3,4,5-trimethoxybenzoyl chloride and acetic anhydride.", "Starting Materials": [ "2-chlorobenzylamine", "3,4-dihydroquinazolin-4-one", "3,4,5-trimethoxybenzoyl chloride", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: To a solution of 2-chlorobenzylamine (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and 3,4-dihydroquinazolin-4-one (1.0 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 3: To a solution of the intermediate product in diethyl ether, add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with diethyl ether. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 6: To a solution of the purified product in acetic anhydride, add sodium bicarbonate (1.2 equiv) and stir the reaction mixture at room temperature for 2 hours.", "Step 7: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a white solid." ] }

CAS-Nummer

899922-23-7

Molekularformel

C26H24ClN3O6

Molekulargewicht

509.94

IUPAC-Name

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetamide

InChI

InChI=1S/C26H24ClN3O6/c1-34-21-12-17(13-22(35-2)24(21)36-3)30-25(32)18-9-5-7-11-20(18)29(26(30)33)15-23(31)28-14-16-8-4-6-10-19(16)27/h4-13H,14-15H2,1-3H3,(H,28,31)

InChI-Schlüssel

PRDFBMMTMKJXOV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.